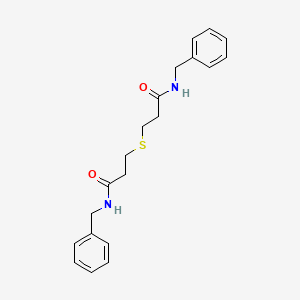![molecular formula C23H21N3O4 B11562962 4-[(4-methylphenoxy)methyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11562962.png)
4-[(4-methylphenoxy)methyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methylphenoxy)methyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide is a complex organic compound that features a benzohydrazide core with various functional groups attached
Preparation Methods
The synthesis of 4-[(4-methylphenoxy)methyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-methylphenol with formaldehyde to form 4-(4-methylphenoxy)methylbenzaldehyde. This intermediate is then reacted with 4-nitrophenylhydrazine under acidic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for higher yields and purity.
Chemical Reactions Analysis
4-[(4-methylphenoxy)methyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzohydrazide core can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenoxy)methyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzohydrazide core can also form hydrogen bonds with target proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds include other benzohydrazides and nitrophenyl derivatives. Compared to these compounds, 4-[(4-methylphenoxy)methyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 4-methylphenoxybenzohydrazide
- 4-nitrophenylbenzohydrazide
- 4-methylphenoxybenzaldehyde .
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-[(4-methylphenoxy)methyl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-16-3-13-22(14-4-16)30-15-18-5-7-20(8-6-18)23(27)25-24-17(2)19-9-11-21(12-10-19)26(28)29/h3-14H,15H2,1-2H3,(H,25,27)/b24-17+ |
InChI Key |
QXQVTPMEPXDHCE-JJIBRWJFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11562888.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methoxybenzamide](/img/structure/B11562889.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11562890.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11562904.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B11562905.png)
![8-{[2-(diethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11562909.png)
![5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11562911.png)
![5-(Acetyloxy)-2-[(E)-{[2-(4-butylphenoxy)acetamido]imino}methyl]phenyl acetate](/img/structure/B11562915.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol](/img/structure/B11562927.png)
![{2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11562929.png)
![2,4-diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11562930.png)
![N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11562932.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B11562933.png)

